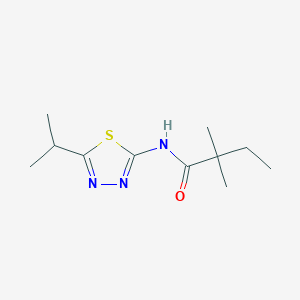![molecular formula C15H21N3O4S B5706230 4-[(4-benzoyl-1-piperazinyl)sulfonyl]morpholine](/img/structure/B5706230.png)
4-[(4-benzoyl-1-piperazinyl)sulfonyl]morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(4-benzoyl-1-piperazinyl)sulfonyl]morpholine, also known as BZM, is a chemical compound that has been extensively studied for its potential use as a pharmaceutical agent. BZM belongs to the class of compounds known as sulfonamides, which are widely used in the treatment of bacterial infections. However, BZM has been found to have a range of other potential applications, including as a tool for scientific research.
作用機序
The mechanism of action of 4-[(4-benzoyl-1-piperazinyl)sulfonyl]morpholine is not fully understood, but it is thought to involve the modulation of dopamine signaling in the brain. This compound has been shown to increase the release of dopamine in certain brain regions, which may contribute to its effects on behavior and cognition.
Biochemical and Physiological Effects
This compound has a range of biochemical and physiological effects, many of which are related to its activity at the dopamine D2 receptor. This compound has been shown to increase locomotor activity in rodents, suggesting that it may have stimulant-like effects. In addition, this compound has been shown to improve cognitive function in animal models of cognitive impairment.
実験室実験の利点と制限
One of the key advantages of 4-[(4-benzoyl-1-piperazinyl)sulfonyl]morpholine as a tool for scientific research is its high affinity for the dopamine D2 receptor. This makes it a valuable tool for studying the role of this receptor in the brain. However, there are also some limitations to the use of this compound in laboratory experiments. For example, its effects on behavior and cognition may be difficult to interpret, and its use may be restricted in some countries due to regulatory concerns.
将来の方向性
There are many potential future directions for research involving 4-[(4-benzoyl-1-piperazinyl)sulfonyl]morpholine. One area of interest is the development of novel compounds that are based on the structure of this compound but have improved pharmacological properties. Another area of interest is the use of this compound as a tool for studying the role of the dopamine D2 receptor in a range of neurological and psychiatric disorders, including schizophrenia, Parkinson's disease, and addiction.
Conclusion
In conclusion, this compound is a valuable tool for scientific research, particularly in the field of neuroscience. Its high affinity for the dopamine D2 receptor makes it a valuable tool for studying the role of this receptor in the brain. However, there are also some limitations to its use, and further research is needed to fully understand its mechanism of action and potential applications.
合成法
The synthesis of 4-[(4-benzoyl-1-piperazinyl)sulfonyl]morpholine involves the reaction of morpholine with piperazine and benzoyl chloride in the presence of a base. The resulting compound is then sulfonated using sulfur trioxide to produce the final product. The synthesis of this compound is relatively straightforward and can be carried out using standard laboratory techniques.
科学的研究の応用
4-[(4-benzoyl-1-piperazinyl)sulfonyl]morpholine has been used extensively in scientific research, particularly in the field of neuroscience. One of the key applications of this compound is as a ligand for the dopamine D2 receptor. This receptor is involved in a range of physiological processes, including movement, motivation, and reward. This compound has been shown to bind to the D2 receptor with high affinity, making it a valuable tool for studying the role of this receptor in the brain.
特性
IUPAC Name |
(4-morpholin-4-ylsulfonylpiperazin-1-yl)-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O4S/c19-15(14-4-2-1-3-5-14)16-6-8-17(9-7-16)23(20,21)18-10-12-22-13-11-18/h1-5H,6-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBNOKJPJDWSISY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CC=C2)S(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
46 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24809134 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[2-(aminocarbonyl)phenyl]-2-methyl-3-nitrobenzamide](/img/structure/B5706181.png)
![5-bromo-N-{4-[3-oxo-3-(1-pyrrolidinyl)propyl]phenyl}nicotinamide](/img/structure/B5706185.png)
![2-methyl-3-phenyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5706190.png)



![2-(3,4-dichlorophenoxy)-N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]acetamide](/img/structure/B5706211.png)
![ethyl {2-[(3,4-dimethylbenzoyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B5706221.png)
![N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-4-methylbenzenesulfonamide](/img/structure/B5706222.png)

![N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide](/img/structure/B5706263.png)